molecular formula C19H24 B14261370 1-tert-Butyl-4-(3-phenylpropyl)benzene CAS No. 138722-44-8

1-tert-Butyl-4-(3-phenylpropyl)benzene

Cat. No.: B14261370
CAS No.: 138722-44-8
M. Wt: 252.4 g/mol
InChI Key: ISTKBJBIDSJWAT-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(3-phenylpropyl)benzene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a benzene ring substituted with a tert-butyl group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(3-phenylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of tert-butylbenzene with 3-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(3-phenylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclohexylpropyl derivatives.

    Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

1-tert-Butyl-4-(3-phenylpropyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-tert-Butyl-4-(3-phenylpropyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. The tert-butyl and phenylpropyl groups contribute to its hydrophobicity, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Uniqueness: 1-tert-Butyl-4-(3-phenylpropyl)benzene is unique due to the presence of both tert-butyl and phenylpropyl groups, which confer distinct steric and electronic properties

Properties

CAS No.

138722-44-8

Molecular Formula

C19H24

Molecular Weight

252.4 g/mol

IUPAC Name

1-tert-butyl-4-(3-phenylpropyl)benzene

InChI

InChI=1S/C19H24/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,12-15H,7,10-11H2,1-3H3

InChI Key

ISTKBJBIDSJWAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=CC=C2

Origin of Product

United States

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